2-(Aminomethyl)-5-methylphenol;hydrochloride
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Overview
Description
2-(Aminomethyl)-5-methylphenol;hydrochloride is an organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an aminomethyl group attached to a methylphenol structure, which is further stabilized by the addition of hydrochloride. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance in synthetic chemistry and pharmacology.
Mechanism of Action
Target of Action
This compound is still under investigation and its specific targets are yet to be identified .
Mode of Action
As a compound with an aminomethyl group, it can be described as a methyl group substituted by an amino group .
Biochemical Pathways
Compounds with similar structures, such as aminomethyl groups, have been associated with various biochemical pathways
Result of Action
As the compound is still under investigation, its specific effects at the molecular and cellular level are yet to be determined .
Biochemical Analysis
Cellular Effects
Amines and phenols, which are part of its structure, are known to interact with various types of cells and cellular processes
Molecular Mechanism
It’s known that aminomethyl groups are stable free radicals with antioxidant properties . They react with many types of radicals, including alkyl and peroxyl radicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-methylphenol;hydrochloride typically involves the reaction of 5-methylsalicylaldehyde with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired aminomethyl derivative. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-methylphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield corresponding amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
2-(Aminomethyl)-5-methylphenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)phenol
- 5-Methyl-2-aminophenol
- 2-(Aminomethyl)-4-methylphenol
Uniqueness
2-(Aminomethyl)-5-methylphenol;hydrochloride stands out due to its unique combination of an aminomethyl group and a methylphenol structure, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound with a broad spectrum of applications compared to its similar counterparts.
Biological Activity
2-(Aminomethyl)-5-methylphenol;hydrochloride, also known as 6-amino-m-cresol, is an organic compound that has garnered attention due to its potential biological activities. Its structure features an aminomethyl group attached to a methylphenol, which may contribute to various biochemical interactions and therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
- Chemical Formula : C8H10ClN
- CAS Number : 2460755-03-5
- Molecular Weight : 155.62 g/mol
The compound's unique chemical structure allows it to participate in diverse chemical reactions, making it valuable in synthetic chemistry and pharmacology.
Target of Action
The specific biological targets of this compound are not fully elucidated, but it is known to interact with various cellular processes due to its aminomethyl and phenolic groups.
Mode of Action
The aminomethyl group is a key functional component that may influence the compound's reactivity and biological interactions. Similar compounds have been shown to exhibit antioxidant properties, which could be relevant for its biological activity.
Biochemical Pathways
Research indicates that compounds with similar structures can affect several biochemical pathways, including:
- Antioxidant activity
- Antimicrobial effects
- Potential modulation of gene expression
Antimicrobial Properties
Studies have highlighted the antimicrobial potential of this compound. For instance, it has been evaluated for its effectiveness against various bacterial strains. The compound exhibits significant inhibitory effects on bacterial growth, suggesting its potential use as an antimicrobial agent in clinical settings.
Antioxidant Activity
The antioxidant properties of this compound have been investigated, indicating that it can scavenge free radicals and protect cells from oxidative stress. This activity may contribute to its therapeutic potential in preventing cellular damage associated with various diseases.
Dermal Sensitization
Research has also identified that this compound acts as a strong skin sensitizer under certain conditions. In vitro studies demonstrated significant dermal absorption when incorporated into hair dye formulations, raising concerns about its safety profile in cosmetic applications .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- A study assessed the antimicrobial activity against Escherichia coli and Staphylococcus aureus, showing effective inhibition at concentrations as low as 0.5%.
- Skin Absorption Studies :
- Genotoxicity Assessment :
Comparison with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
2-(Aminomethyl)phenol | Aminomethyl attached to phenol | Antimicrobial |
5-Methyl-2-aminophenol | Methyl group on aminophenol | Antioxidant |
2-(Aminomethyl)-4-methylphenol | Methyl group at para position | Lesser studied |
Uniqueness : The unique combination of the aminomethyl group and methylphenol structure in this compound imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(aminomethyl)-5-methylphenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-2-3-7(5-9)8(10)4-6;/h2-4,10H,5,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRXEZYTMDHYPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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